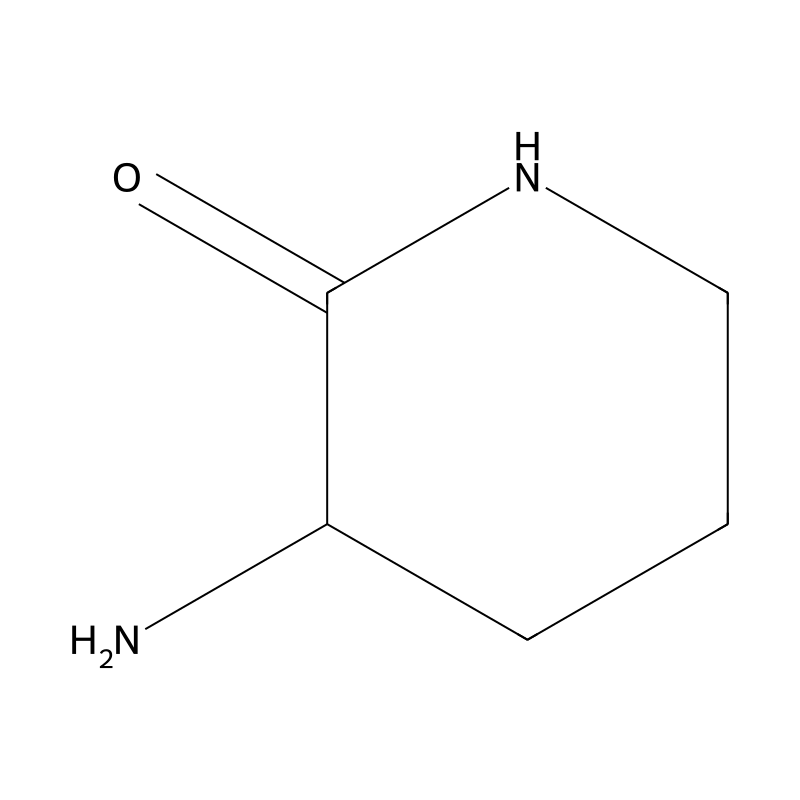

3-Aminopiperidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Aminopiperidin-2-one is a cyclic compound characterized by a piperidine ring with an amino group at the 3-position and a carbonyl group at the 2-position. Its molecular formula is , and it is often referred to as a lactam due to the presence of the cyclic amide structure. This compound has garnered attention in medicinal chemistry for its unique structural properties, which allow it to participate in various

The specific biological function of 3-aminopiperidin-2-one remains under investigation. As it's a metabolite found in various organisms, it's possible it plays a role in cellular processes or serves as a precursor for other molecules [, ]. Its potential use as a biomarker for animal product consumption suggests it might be involved in metabolic pathways specific to animal-derived nutrients [].

Occurrence and Natural Products Chemistry:

-Aminopiperidin-2-one (3-AP) is a naturally occurring compound found in various organisms and plants, including:

- Oxidation: The compound can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert it into different amine derivatives, using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring, utilizing reagents such as alkyl halides and acyl chlorides under basic or acidic conditions.

These reactions highlight the versatility of 3-Aminopiperidin-2-one in synthetic organic chemistry, allowing it to serve as a building block for more complex molecules .

Research indicates that 3-Aminopiperidin-2-one possesses significant biological activities. It has been studied for its potential roles in enzyme inhibition and receptor binding, which may contribute to its therapeutic effects. The compound's structural similarity to various neurotransmitters suggests potential applications in neurology and psychiatry, particularly in drug development targeting central nervous system disorders .

The synthesis of 3-Aminopiperidin-2-one typically involves several steps:

- Starting Material: The synthesis often begins with L-ornithine hydrochloride, which undergoes treatment with chloro-trimethyl-silane in methanol.

- Formation of the Lactam: This reaction leads to the formation of the lactam structure through cyclization.

- Hydrochloride Salt Formation: The free base can be converted into its hydrochloride salt by reacting with hydrochloric acid.

In industrial settings, continuous flow reactors are employed to enhance yield and purity while minimizing contamination risks .

3-Aminopiperidin-2-one is utilized in various fields:

- Medicinal Chemistry: It serves as a precursor for developing pharmaceuticals targeting metabolic disorders and other diseases.

- Organic Synthesis: The compound is a valuable building block in synthesizing complex organic molecules, including polymers and specialty chemicals.

- Research: It is used extensively in biochemical studies to understand metabolic pathways and enzyme functions .

Studies involving 3-Aminopiperidin-2-one have focused on its interactions with biological systems. It has been investigated for its ability to modulate enzyme activity and influence receptor interactions, contributing to its potential as a therapeutic agent. These studies are crucial for understanding the compound's mechanism of action and optimizing its efficacy in drug formulations .

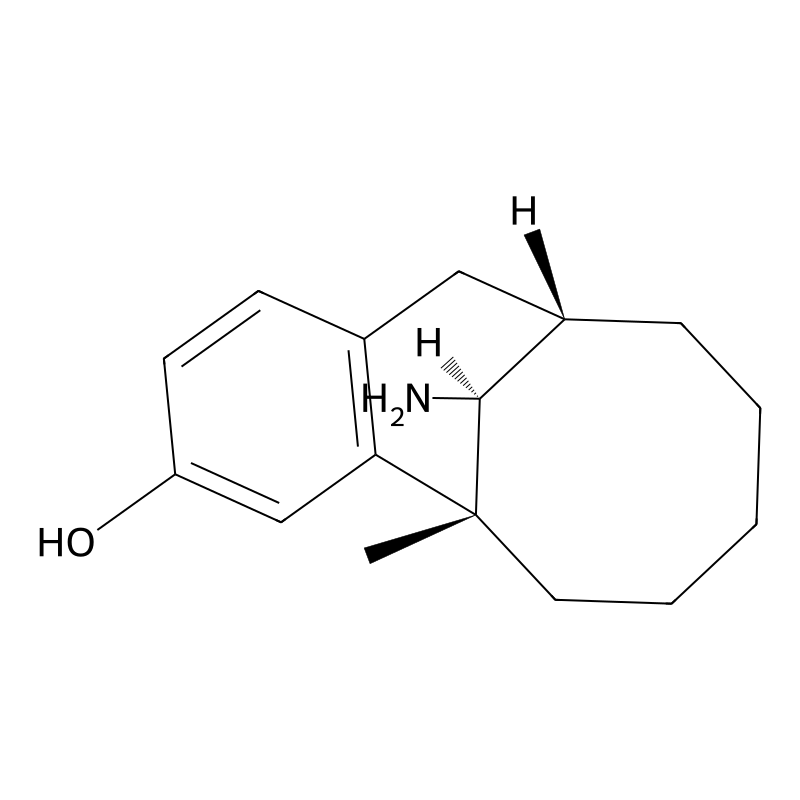

Several compounds share structural similarities with 3-Aminopiperidin-2-one:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Pyrrolidine | Five-membered nitrogen-containing ring | Less stable than piperidine derivatives |

| Piperidine | Six-membered nitrogen-containing ring | Parent structure; widely used in medicinal chemistry |

| Pyrrolidin-2-one | Similar lactam structure | Different reactivity due to the five-membered ring |

| N-Acetylornithine | Acetylated derivative of ornithine | Involved in metabolic pathways, differing functional groups |

3-Aminopiperidin-2-one stands out due to its specific stereochemistry and functional groups that confer unique reactivity and biological activity. Its ability to undergo various chemical transformations enhances its value in scientific research compared to these similar compounds .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant